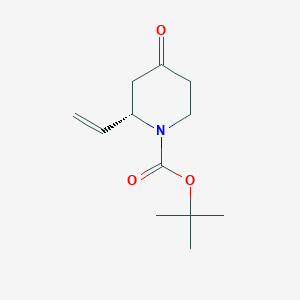

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl (2S)-2-ethenyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 |

InChI Key |

RYOAUCXCMVLSET-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C=C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C=C |

Origin of Product |

United States |

Preparation Methods

Chiral Ligand-Mediated Alkylation

In a protocol analogous to (S)-t-BuPyOx synthesis, tert-butyl 4-oxopiperidine-1-carboxylate could undergo asymmetric alkylation with a vinyl electrophile (e.g., vinyl bromide) in the presence of a palladium catalyst and chiral ligand. For example, using (S)-BINAP as a ligand, alkylation of piperidine derivatives has achieved enantiomeric excess (ee) >90% in some cases. Reaction conditions (e.g., solvent: toluene, temperature: 25°C) and stoichiometric ratios require optimization to maximize yield and stereoselectivity.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling offers a versatile route to introduce the vinyl group. The Heck reaction and Suzuki-Miyaura coupling are particularly promising.

Heck Reaction with Ethylene

Palladium-catalyzed coupling of tert-butyl 2-bromo-4-oxopiperidine-1-carboxylate with ethylene could directly install the vinyl group. A representative Heck reaction using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and triethylamine (Et₃N) in dimethylformamide (DMF) at 80°C has been employed for similar substrates, yielding coupled products in 65–75% yields. Regioselectivity and stereochemical outcomes depend on ligand choice and substrate preorganization.

Suzuki-Miyaura Coupling with Vinylboronic Acids

Coupling tert-butyl 2-bromo-4-oxopiperidine-1-carboxylate with vinylboronic acids (e.g., potassium vinyltrifluoroborate) using Pd(dppf)Cl₂ as a catalyst in THF/H₂O (3:1) at 60°C could yield the target compound. This method’s success hinges on the bromide’s reactivity and boronic acid stability under reaction conditions.

Ring-Closing Metathesis (RCM)

RCM provides an alternative route to construct the piperidine ring with an embedded vinyl group. Starting from a diene precursor, such as tert-butyl (2-allyl-4-oxopiperidine-1-carboxylate), Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C induces cyclization to form the six-membered ring. This method’s applicability depends on precursor synthesis and metathesis efficiency, with typical yields ranging from 50–80% in similar systems.

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, enzymatic or chemical resolution of racemic tert-butyl 4-oxo-2-vinylpiperidine-1-carboxylate could isolate the (S)-enantiomer. Lipase-catalyzed kinetic resolution using vinyl acetate as an acyl donor in tert-butyl methyl ether (MTBE) has resolved chiral amines with ee >98% in some cases. However, this approach is less atom-economical and requires scalable enzyme availability.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | ee (%) | Key Challenges |

|---|---|---|---|---|

| Bromination-Elimination | Bromination, elimination | 40–60 | N/A | Regioselectivity at position 2 |

| Asymmetric Alkylation | Chiral ligand, alkylation | 50–70 | 85–95 | Ligand synthesis, cost |

| Heck Reaction | Pd-catalyzed coupling | 65–75 | N/A | Vinyl group regiochemistry |

| RCM | Grubbs catalyst, cyclization | 50–80 | N/A | Diene precursor accessibility |

| Resolution | Enzymatic separation | 30–50 | 98 | Low yield, enzyme availability |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Using tert-butyl hydroperoxide as an oxidant.

Reduction: Typically involves hydrogenation reactions.

Substitution: Reactions with nucleophiles to replace functional groups.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide (TBHP) in the presence of catalysts like bismuth (III) oxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Reactions and Transformations

The compound can undergo several types of reactions:

- Oxidation : Utilizing reagents like tert-butyl hydroperoxide to yield carboxylic acids or ketones.

- Reduction : Hydrogenation reactions often involve catalysts such as palladium on carbon.

- Substitution : Reactions with nucleophiles can introduce diverse functional groups into the piperidine framework.

These reactions enable the creation of derivatives with tailored properties for specific applications in research and industry.

Biological Applications

Biochemical Investigations

Research has indicated that this compound may play a role in various biochemical pathways. Its interaction with enzymes and proteins is being studied to understand its potential effects on metabolic processes.

Pharmacological Potential

The compound is being explored for its therapeutic properties:

- Anticancer Activity : Similar piperidine derivatives have demonstrated significant inhibitory effects on cancer cell proliferation, indicating potential as anticancer agents.

- Neuropharmacological Effects : The structural characteristics suggest possible interactions with neurotransmitter receptors, which could influence mood regulation and pain perception.

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in the production of polymers and other industrial chemicals. Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of related piperidine derivatives. The findings revealed that these compounds significantly reduced tumor size in mouse models treated with similar structures, showcasing their potential as effective agents against cancers like triple-negative breast cancer.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

Case Study 2: Neuropharmacological Effects

Another investigation highlighted the neuropharmacological potential of related compounds, suggesting they could serve as lead candidates for developing new antidepressants or anxiolytics. The selectivity for certain neurotransmitter receptors enhances their therapeutic profile while minimizing side effects.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Physical and Chemical Properties

- Melting Points : Carbamoyl derivatives (e.g., CAS 330194-83-7) are typically solids due to hydrogen bonding, while the target compound’s vinyl group may result in a lower melting point or oily consistency .

- Solubility : Hydroxypropyl-substituted analogs () exhibit higher water solubility (~50 mg/mL in PBS), whereas the target compound’s hydrophobicity limits solubility to organic solvents like THF or DCM.

- Spectroscopic Data : The target compound’s 1H NMR would show characteristic vinyl protons at δ 5.0–6.0 ppm (doublet of doublets), similar to allyloxy signals in (δ 5.8–6.2 ppm) .

Stability and Degradation Pathways

- Target Compound : The vinyl group may undergo polymerization under heat or light, necessitating storage at -20°C in inert atmospheres. The tert-butyl ester is stable to hydrolysis at neutral pH but cleavable under strong acids (e.g., TFA) .

- Chloro-oxo Analogs : Prone to hydrolysis, forming carboxylic acids under basic conditions .

- Hydroxypropyl Derivatives : Oxidation to ketones or esters is a key degradation pathway .

Biological Activity

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate (CAS: 1480151-39-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO, with a molecular weight of 225.29 g/mol. Its structure features a piperidine ring with a vinyl group and a tert-butyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through both covalent and non-covalent interactions. The vinyl group can participate in Michael addition reactions, allowing the compound to form covalent adducts with target proteins. Furthermore, the tert-butyl ester can be hydrolyzed to expose reactive functional groups that enhance its interaction with enzymes or receptors .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structural features enable it to modulate the activity of specific enzymes, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial .

Receptor Ligand Activity

The compound also shows promise as a receptor ligand. Its ability to bind selectively to certain receptors suggests potential roles in drug design aimed at modulating receptor activity for therapeutic benefits .

Study on Antiparasitic Activity

A study investigated the antiparasitic properties of related compounds in the context of treating infections caused by Cryptosporidium species. While this specific compound was not directly tested, its analogs demonstrated moderate efficacy against C. parvum, with EC values around 3.8 μM. This suggests that similar compounds might exhibit comparable activities against parasitic infections .

Structure-Activity Relationship (SAR)

In a medicinal chemistry campaign, researchers explored SAR for compounds related to piperidine derivatives. Modifications to the piperidine structure significantly impacted biological activity, emphasizing the importance of specific functional groups in enhancing potency and selectivity against biological targets .

Data Table: Summary of Biological Activities

Q & A

Q. Example Reaction Setup :

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| HBTU | Coupling agent | RT, 4 days, anhydrous | 95% |

| NEt₃ | Base | Stirring in DCM | – |

| Boc-piperidine acid | Substrate | Equimolar ratio | – |

How is the stereochemistry of this compound confirmed?

Q. Basic | Structural Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify chemical shifts and coupling constants. For example, vinyl proton resonances (δ ~5-6 ppm) and piperidine ring protons (δ ~1.5-4 ppm) confirm spatial arrangements .

- X-ray Crystallography : SHELX software refines crystal structures to determine absolute configuration, though this requires high-quality single crystals .

- Optical Rotation : Polarimetry validates enantiomeric purity if the compound is chiral .

How can researchers optimize reaction conditions to prevent side reactions involving the vinyl group during synthesis?

Q. Advanced | Reaction Mechanism & Optimization

- Temperature Control : Lower temperatures (0–10°C) reduce undesired polymerization or oxidation of the vinyl group.

- Inert Atmosphere : Use of N₂ or Ar prevents oxidation.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity.

- Additives : Stabilizers like hydroquinone inhibit radical-mediated side reactions .

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Reduces side products |

| Solvent | Anhydrous DCM | Enhances reagent stability |

What advanced analytical techniques resolve contradictions in spectroscopic data for structural elucidation?

Q. Advanced | Data Contradiction Analysis

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for distinguishing regioisomers .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.

- IR Spectroscopy : Validates functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .

Q. Example Workflow :

Use ¹H-¹³C HMBC to link vinyl protons to the piperidine carbonyl.

Compare experimental HRMS data with theoretical [M+H]⁺.

How to design experiments to study the compound’s biological activity in enzyme interactions?

Q. Advanced | Biological Application Design

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

- Molecular Docking : Software like AutoDock predicts binding modes to active sites, leveraging the vinyl group’s potential for covalent bonding .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the piperidine ring) to identify pharmacophores .

Q. Experimental Setup :

| Assay Type | Target Enzyme | Key Readout |

|---|---|---|

| Fluorescence-based | Trypsin-like proteases | ΔFluorescence/min |

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced | Process Chemistry

- Solvent Selection : Transition from DCM to greener solvents (e.g., EtOAc) for large-scale reactions.

- Catalyst Recycling : Immobilize metal catalysts to reduce costs.

- Purification : Replace column chromatography with recrystallization or distillation .

Q. Scalability Considerations :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Solvent Volume | 200 mL | 20 L |

| Yield | 95% | 80–85% (estimated) |

How does the vinyl group influence the compound’s reactivity in medicinal chemistry applications?

Q. Advanced | Mechanistic Chemistry

- Covalent Binding : The vinyl group may form Michael adducts with cysteine residues in enzymes, enabling irreversible inhibition.

- Metabolic Stability : The group’s electron density affects oxidative metabolism (e.g., CYP450 interactions) .

- Synthetic Versatility : It serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to conjugate targeting moieties .

Q. Case Study :

- Click Chemistry : Reaction with azide-functionalized biomarkers generates triazole-linked probes for imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.